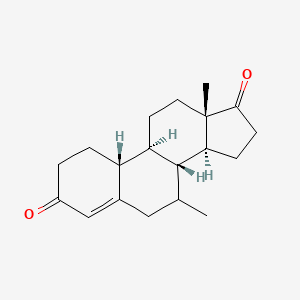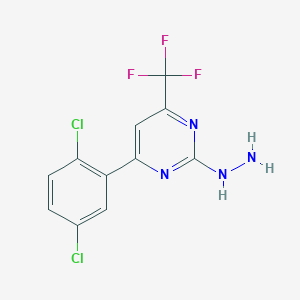
5-Bromo-3-ethoxy-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-ethoxy-2-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, ethoxy, and iodine substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethoxy-2-iodopyridine typically involves halogenation reactions. One common method is the bromination of 3-ethoxy-2-iodopyridine using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The iodination step can be achieved using iodine and a suitable oxidizing agent like sodium periodate .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing side reactions and waste. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-ethoxy-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, allowing the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or organozinc reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-3-ethoxy-2-iodopyridine .
Applications De Recherche Scientifique
5-Bromo-3-ethoxy-2-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-ethoxy-2-iodopyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards molecular targets. The ethoxy group may influence the compound’s solubility and pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-ethoxy-3-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-5-iodopyridine: Another closely related compound with distinct reactivity due to the different positions of the substituents.
Uniqueness
5-Bromo-3-ethoxy-2-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, ethoxy, and iodine groups allows for versatile functionalization and application in various fields, making it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H7BrINO |
|---|---|
Poids moléculaire |
327.94 g/mol |
Nom IUPAC |
5-bromo-3-ethoxy-2-iodopyridine |
InChI |
InChI=1S/C7H7BrINO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 |
Clé InChI |
VWGKVTNZWUWZKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=CC(=C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


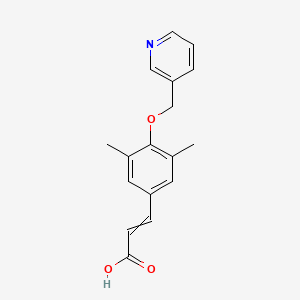
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
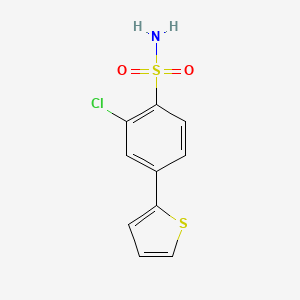
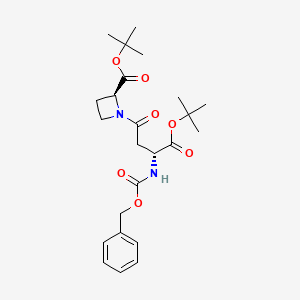
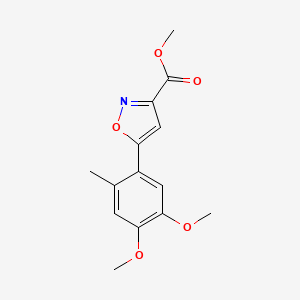
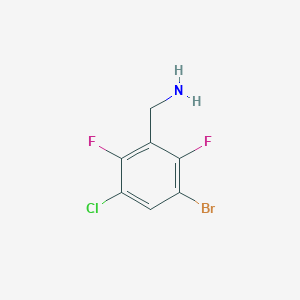

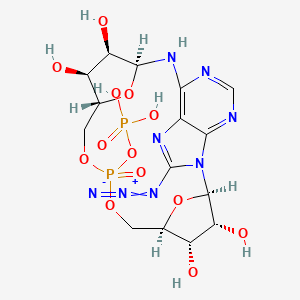
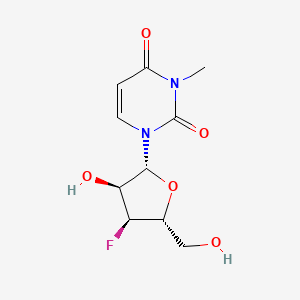

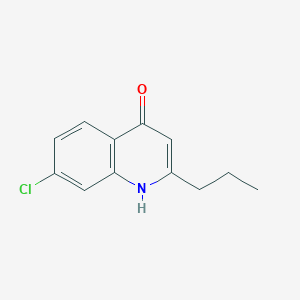
![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
